Superior Thermal Stability: Melting Point >280 °C Versus Analogues
The target compound exhibits a melting point >280 °C, significantly exceeding that of its bromide analogue (1-methyl-1-propylpiperidinium bromide, 248 °C with decomposition), the hexafluorophosphate salt (98 °C), and the pyrrolidinium chloride analogue (1-methyl-1-propylpyrrolidinium chloride, 236 °C). This high thermal stability also surpasses the butyl-chain homologue (1-butyl-1-methylpiperidinium chloride, >230 °C), indicating that the propyl substitution on the piperidinium core with a chloride counterion confers a distinct advantage for high-temperature processes.
| Evidence Dimension | Melting point (thermal stability) |
|---|---|
| Target Compound Data | >280 °C |
| Comparator Or Baseline | 1-Methyl-1-propylpiperidinium bromide: 248 °C (dec.); 1-Methyl-1-propylpiperidinium hexafluorophosphate: 98 °C; 1-Methyl-1-propylpyrrolidinium chloride: 236 °C; 1-Butyl-1-methylpiperidinium chloride: >230 °C |
| Quantified Difference | At least 32 °C higher than bromide; over 180 °C higher than hexafluorophosphate; >50 °C higher than butyl homologue; >44 °C higher than pyrrolidinium chloride |
| Conditions | Vendor-reported melting point data under ambient pressure |
Why This Matters
Higher melting point directly correlates with operational safety and stability in high-temperature electrochemical and synthetic applications, reducing the risk of thermal runaway or decomposition.
